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Compound of Interest

Compound Name: Quinoxaline-2-carbonyl chloride

Cat. No.: B1301988 Get Quote

Introduction

Quinoxaline-2-carbonyl chloride is a valuable heterocyclic compound serving as a key

intermediate in the synthesis of a wide range of biologically active molecules, including

pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the acyl chloride functional

group, allows for facile derivatization, making it a versatile building block in medicinal chemistry

and materials science.[1] This technical guide provides a comprehensive overview of the

spectroscopic data for quinoxaline-2-carbonyl chloride, alongside detailed experimental

protocols for its synthesis and characterization. This document is intended for researchers,

scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data
While experimental spectra for quinoxaline-2-carbonyl chloride are not widely available in

the public domain, the following tables summarize the expected spectroscopic characteristics

based on data from closely related quinoxaline derivatives and general principles of

spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum is anticipated to show signals in the aromatic region, characteristic

of the quinoxaline ring system.[1]
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Chemical Shift (δ) ppm Multiplicity Assignment

~9.0 - 7.8 Multiplet
Aromatic Protons (H-3, H-5, H-

6, H-7, H-8)

Note: The exact chemical shifts and coupling constants would need to be determined from an

experimental spectrum. The proton on the pyrazine ring (H-3) is expected to be the most

downfield, while the protons on the benzene ring will appear as a complex multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoxaline-2-
carbonyl chloride molecule. The carbonyl carbon is expected to be significantly downfield.

Chemical Shift (δ) ppm Assignment

~165 - 170 C=O (carbonyl chloride)

~140 - 155 Quaternary carbons of the quinoxaline ring

~125 - 135 CH carbons of the quinoxaline ring

Note: These are estimated chemical shift ranges. Specific assignments require experimental

data and could be aided by techniques such as HSQC and HMBC.

Table 3: Infrared (IR) Spectroscopic Data

The IR spectrum is characterized by a strong absorption band for the carbonyl group of the

acyl chloride.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~1790 - 1770 Strong C=O stretch (acyl chloride)

~1600 - 1450 Medium to Strong
Aromatic C=C and C=N

skeletal vibrations
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Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and elemental

composition of the compound.

Parameter Value Source

Molecular Formula C₉H₅ClN₂O [1][2]

Molecular Weight 192.61 g/mol [1]

Monoisotopic Mass 192.00903 Da [2]

Predicted [M+H]⁺ 193.01631 [2]

Note: The mass spectrum would be expected to show a characteristic isotopic pattern for a

molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Experimental Protocols
1. Synthesis of Quinoxaline-2-carbonyl chloride

Quinoxaline-2-carbonyl chloride is typically synthesized from quinoxaline-2-carboxylic acid.

The latter can be prepared through the condensation of o-phenylenediamine with a suitable

pyruvic acid derivative.[3] The subsequent conversion to the acyl chloride is achieved using a

standard chlorinating agent.

Step 1: Synthesis of Quinoxaline-2-carboxylic Acid A common method for the synthesis of

quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl

compound.[4][5][6]

Step 2: Synthesis of Quinoxaline-2-carbonyl chloride This protocol describes the

conversion of quinoxaline-2-carboxylic acid to quinoxaline-2-carbonyl chloride.

Materials:

Quinoxaline-2-carboxylic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (DCM) or toluene

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Rotary evaporator

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser,

nitrogen inlet)

Procedure:

In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend quinoxaline-2-

carboxylic acid in anhydrous DCM.

Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise to the suspension at

room temperature. Alternatively, add oxalyl chloride (2-3 equivalents) and a catalytic

drop of DMF.

Fit the flask with a condenser and heat the reaction mixture to reflux.

Monitor the reaction progress by TLC until the starting material is consumed.

Allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary

evaporator.

The resulting solid is quinoxaline-2-carbonyl chloride, which can be used in the next

step without further purification or can be recrystallized from a suitable solvent if

necessary.

2. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C

NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Add a small amount of
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tetramethylsilane (TMS) as an internal standard.[7] Filter the solution into a 5 mm NMR

tube.[7]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer.[8][9]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the sample with anhydrous potassium bromide

(KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Mull Technique):

Grind a small amount of the solid sample in an agate mortar.[10]

Add a few drops of a mulling agent (e.g., Nujol) and continue to grind to a smooth paste.

[10]

Spread the paste between two salt plates (e.g., NaCl or KBr).[10][11]

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.[12]

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

source (e.g., Electrospray Ionization - ESI).[13] Obtain the mass spectrum in positive ion

mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used

to confirm the elemental composition.

Workflow Visualization
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The following diagram illustrates the logical workflow from the synthesis of the precursor to the

final spectroscopic characterization of quinoxaline-2-carbonyl chloride.

Workflow for Synthesis and Characterization of Quinoxaline-2-carbonyl chloride
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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